molecular formula C11H12N2O2 B088574 4-Tert-butyl-2-nitrobenzonitrile CAS No. 1245649-18-6

4-Tert-butyl-2-nitrobenzonitrile

Cat. No.: B088574
CAS No.: 1245649-18-6
M. Wt: 204.22 g/mol
InChI Key: WRPIHRXNDISITA-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-nitrobenzonitrile is a specialized aromatic nitrile compound that serves as a versatile synthetic building block in organic chemistry and drug discovery research . Its molecular structure, incorporating both a nitrile group and a nitroarene moiety, makes it a valuable precursor for the construction of more complex heterocyclic systems . In particular, ortho-substituted nitroarenes like this compound are key intermediates in classical indole synthesis approaches, such as the Reissert and Bartoli reactions, which are pivotal for generating privileged pharmacophores found in numerous biologically active molecules . The tert-butyl group introduces significant steric and electronic effects that can be leveraged to fine-tune the properties of resulting compounds, while the nitrile group itself is a key functional motif in medicinal chemistry, known to enhance pharmacokinetic profiles and biological activity by improving water solubility and reducing basicity . Researchers utilize this compound in the synthesis of complex aniline derivatives and other intricate scaffolds, facilitating structure-activity relationship (SAR) studies in the development of new pharmaceuticals and agrochemicals . Its applications extend to materials science, where it can contribute to the development of high-performance pigments and advanced functional materials .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butyl-2-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-11(2,3)9-5-4-8(7-12)10(6-9)13(14)15/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPIHRXNDISITA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10598746
Record name 4-tert-Butyl-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245649-18-6
Record name 4-tert-Butyl-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 4 Tert Butyl 2 Nitrobenzonitrile

Direct Aromatic Nitration Approaches

Direct nitration of an aromatic substrate is a fundamental and widely employed method for the introduction of a nitro group. In the context of synthesizing 4-tert-butyl-2-nitrobenzonitrile, this approach would typically start from 4-tert-butylbenzonitrile (B1266226).

The tert-butyl group is an activating, ortho-para directing group in electrophilic aromatic substitution reactions. stackexchange.com This directive influence stems from its electron-donating inductive effect, which stabilizes the carbocation intermediate (the sigma complex or arenium ion) formed during the attack of the electrophile. stackexchange.comlibretexts.org While it activates the ring towards substitution, the steric bulk of the tert-butyl group significantly hinders attack at the ortho positions. stackexchange.comlibretexts.org Consequently, electrophilic substitution on tert-butylbenzene (B1681246) derivatives predominantly yields the para-substituted product. For instance, the nitration of tert-butylbenzene yields a mixture of ortho, meta, and para isomers, with the para isomer being the major product. stackexchange.com

In the case of 4-tert-butylbenzonitrile, the nitrile group is a deactivating, meta-directing group. Therefore, in the direct nitration of 4-tert-butylbenzonitrile, the incoming nitro group would be directed to the position meta to the nitrile group and ortho to the tert-butyl group. This directing effect leads to the desired 2-nitro isomer.

The selection of the nitrating agent and the reaction conditions are crucial for achieving successful and selective nitration. A common and effective nitrating agent is a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. masterorganicchemistry.com

Alternative nitrating agents and conditions have also been explored to achieve nitration under milder or more selective conditions. For example, tert-butyl nitrite (B80452) has been used as a nitrating agent for various aromatic compounds, including N-alkyl anilines and phenols. nih.govnih.govresearchgate.net These reactions often proceed under mild conditions and can exhibit high regioselectivity. nih.govnih.gov The use of metal nitrates, such as cobalt nitrate (B79036) hexahydrate, in conjunction with tert-butyl nitrite has also been reported for the site-selective nitration of certain heterocycles. sci-hub.se

The reaction conditions, such as temperature and solvent, also play a significant role. Nitration reactions are often carried out at controlled, low temperatures to manage the exothermic nature of the reaction and to minimize the formation of byproducts. libretexts.org

Table 1: Nitrating Agents and Their Applications

Nitrating Agent Substrate Type Key Features
HNO₃ / H₂SO₄ General Aromatic Compounds Strong nitrating conditions, generates nitronium ion. masterorganicchemistry.com
Tert-butyl nitrite Phenols, N-alkyl anilines Mild conditions, high chemoselectivity. nih.govrsc.org
Cobalt nitrate / Tert-butyl nitrite Indoles Site-selective C-H nitration. sci-hub.se
Fe(NO₃)₃ · 9H₂O Imidazo[1,5-a]pyridines Mild, regioselective C-H nitration. researchgate.net

Transformations from Precursor Aromatic Compounds

An alternative to direct nitration involves the synthesis of this compound from aromatic precursors that already contain some of the required functional groups.

The Sandmeyer reaction is a classic and versatile method for introducing a nitrile group onto an aromatic ring. nih.gov This reaction involves the diazotization of a primary aromatic amine, followed by treatment with a copper(I) cyanide salt. nih.govorgsyn.org To synthesize this compound via this route, one would start with 4-tert-butyl-2-nitroaniline. The amino group is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid), which is then displaced by a cyanide ion. nih.gov

Modern variations of the Sandmeyer reaction may utilize reagents like tert-butyl nitrite (TBN) for the diazotization step, which can be performed under milder, non-aqueous conditions. nih.govtcichemicals.com

As discussed in the direct nitration section, introducing a nitro group onto 4-tert-butylbenzonitrile is a viable strategy. The electron-withdrawing nature of the nitrile group deactivates the aromatic ring, making the reaction conditions for nitration potentially harsher compared to the nitration of tert-butylbenzene itself. libretexts.org However, the directing effects of both the tert-butyl and nitrile groups favor the formation of the desired 2-nitro isomer.

The ammoxidation of p-nitrotoluene to p-nitrobenzonitrile has been studied, highlighting the challenges associated with the presence of a deactivating nitro group on the aromatic ring during catalytic reactions. rsc.org

The synthesis can also proceed from a precursor such as 4-tert-butyl-2-halobenzonitrile, where the halogen is subsequently displaced by a nitro group. However, nucleophilic aromatic substitution of a halogen with a nitro group is generally challenging unless the ring is highly activated by electron-withdrawing groups. A more common approach would be to start with a halogenated nitrobenzene (B124822) derivative and then introduce the nitrile group. For instance, starting with a compound like 1-bromo-4-tert-butyl-2-nitrobenzene, the bromine could potentially be converted to a nitrile group through methods like cyanation using a cyanide source and a palladium or nickel catalyst.

Catalytic and Green Chemistry Approaches in Synthesis

The synthesis of this compound through catalytic and green chemistry routes is primarily centered on the introduction of the nitrile group onto a pre-existing 4-tert-butyl-2-nitrophenyl scaffold. Modern catalytic methods, particularly transition-metal-catalyzed cross-coupling reactions, offer significant advantages over classical methods, such as the Sandmeyer reaction, by providing milder reaction conditions, higher yields, and improved functional group tolerance. Furthermore, these catalytic approaches align with the principles of green chemistry by reducing waste and avoiding the use of highly toxic reagents.

A plausible and efficient catalytic route to this compound involves the cyanation of a halo-substituted precursor, such as 1-bromo-4-tert-butyl-2-nitrobenzene or 1-chloro-4-tert-butyl-2-nitrobenzene. These precursors can be synthesized via the nitration of the corresponding 4-tert-butylhalobenzene. For instance, 1-bromo-4-tert-butyl-2-nitrobenzene is accessible through the nitration of 1-bromo-4-tert-butylbenzene (B1210543) using a mixture of nitric acid and sulfuric acid.

Palladium-Catalyzed Cyanation

Palladium-catalyzed cyanation of aryl halides has become a popular and robust method for the synthesis of benzonitriles. chemicalbook.com This methodology is applicable to a wide range of substrates, including those with electron-withdrawing groups like the nitro group present in the precursor to this compound. Various palladium catalysts, ligands, and cyanide sources can be employed. The choice of ligand is crucial for the efficiency of the catalytic cycle, with bulky electron-rich phosphine (B1218219) ligands often showing superior performance.

A significant advancement in making these reactions "greener" is the use of less toxic cyanide sources. While zinc cyanide (Zn(CN)₂) is commonly used, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) has emerged as an environmentally benign alternative. K₄[Fe(CN)₆] is a low-cost, low-toxicity, and stable solid that slowly releases cyanide ions into the reaction mixture, which can also help in preventing catalyst deactivation.

A representative catalytic system for the cyanation of an aryl bromide, which could be adapted for 1-bromo-4-tert-butyl-2-nitrobenzene, is presented in the table below.

Table 1: Representative Palladium-Catalyzed Cyanation Systems for Aryl Bromides

Catalyst Ligand Cyanide Source Solvent Temperature (°C) Yield (%)
Pd₂(dba)₃ dppf Zn(CN)₂ DMF 120 High
Pd(OAc)₂ XPhos K₄[Fe(CN)₆] t-AmylOH 110 High
Pd/C - KCN/KI Toluene 110 Moderate to High

Nickel-Catalyzed Cyanation

Nickel-based catalytic systems have gained prominence as a more economical alternative to palladium for cyanation reactions. Nickel catalysts can effectively couple aryl halides, including the more challenging and less reactive aryl chlorides, with a variety of cyanide sources. nih.gov The use of nickel is a significant green chemistry advantage due to its higher abundance and lower cost compared to palladium.

Recent developments have focused on innovative and safer cyanating agents to be used in these reactions. For instance, acetonitrile (B52724) has been successfully employed as a non-toxic cyano source in nickel-catalyzed reactions, assisted by a silylating agent. medchemexpress.comresearchgate.net Another approach involves a transnitrilation mechanism using bench-stable, carbon-bound electrophilic CN reagents like 2-methyl-2-phenylmalononitrile, which avoids the release of free cyanide into the reaction medium. chemicalbook.com

The table below summarizes a potential nickel-catalyzed system for the cyanation of an aryl halide.

Table 2: Representative Nickel-Catalyzed Cyanation System

Catalyst Precursor Ligand Cyanide Source Reductant/Additive Solvent Temperature (°C)
NiCl₂·6H₂O dppf Zn(CN)₂ Zn, DMAP DMA 80

Green Chemistry Considerations

The catalytic approaches described above offer several advantages from a green chemistry perspective when compared to traditional stoichiometric methods:

Atom Economy: Catalytic reactions, by definition, have higher atom economy as the catalyst is used in small amounts and is regenerated in the catalytic cycle.

Reduced Waste: These methods typically generate less waste compared to classical syntheses that require stoichiometric amounts of activating and coupling reagents.

Milder Reaction Conditions: Catalytic systems often allow for lower reaction temperatures and pressures, leading to reduced energy consumption.

Use of Less Hazardous Chemicals: The development of non-toxic cyanide sources like K₄[Fe(CN)₆] and acetonitrile significantly reduces the hazards associated with the synthesis of nitriles. medchemexpress.comresearchgate.net The use of more abundant and less toxic metals like nickel also contributes to a greener process. nih.gov

Reactivity and Reaction Pathways of 4 Tert Butyl 2 Nitrobenzonitrile

Reactions Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.org This electrophilicity is further enhanced by the electron-withdrawing effect of the ortho-nitro group.

The electrophilic carbon atom of the benzonitrile (B105546) moiety can be attacked by a range of nucleophiles. libretexts.org For instance, organometallic reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li) can add across the C≡N triple bond. The initial addition forms an imine anion, which upon aqueous workup, hydrolyzes to form a ketone. youtube.com

Computational studies on the related compound 4-nitrobenzonitrile (B1214597) have shown that nucleophilic attack at the nitrile carbon is kinetically favorable. wuxiapptec.com The initial addition of a nucleophile like sodium methoxide (B1231860) to the nitrile group to form an imidate intermediate has a very low activation energy barrier. wuxiapptec.com This suggests that the nitrile group in 4-tert-butyl-2-nitrobenzonitrile is a primary site for nucleophilic reactions.

Table 1: Nucleophilic Addition to the Nitrile Group

ReactantReagentIntermediateFinal Product (after hydrolysis)
This compoundGrignard Reagent (e.g., CH₃MgBr)Imine Anion2-Nitro-4-tert-butylacetophenone
This compoundOrganolithium (e.g., n-BuLi)Imine Anion1-(4-tert-butyl-2-nitrophenyl)pentan-1-one

The nitrile group can be converted into an N-substituted amide through the Ritter reaction or its modifications. wikipedia.org The classic Ritter reaction involves the reaction of a nitrile with a substrate that can form a stable carbocation, such as a tertiary alcohol or an alkene, in the presence of a strong acid. missouri.eduirb.hr

A particularly efficient method for converting aromatic nitriles into N-tert-butyl amides is a modified Ritter reaction. organic-chemistry.orgresearchgate.net This procedure involves reacting the nitrile with tert-butyl acetate (B1210297) in the presence of a catalytic amount of sulfuric acid. organic-chemistry.org This method is advantageous as it proceeds under relatively mild conditions and gives excellent yields for a variety of aromatic and aliphatic nitriles. organic-chemistry.orgresearchgate.net For this compound, this reaction would yield N-(4-tert-butyl-2-nitrophenyl)acetamide. This transformation is valuable as N-tert-butyl amides are important in pharmaceuticals and can serve as precursors to primary amines. organic-chemistry.org

Table 2: Modified Ritter Reaction of this compound

ReactantReagentsTemperatureProductYield
This compoundtert-Butyl acetate, H₂SO₄ (catalytic)~42°CN-(4-tert-butyl-2-nitrophenyl)-N-tert-butylacetamideHigh (typically 88-95% for similar nitriles) organic-chemistry.org

Nitriles are versatile precursors for the synthesis of nitrogen-containing heterocycles via cycloaddition reactions. wikipedia.org One important class of such reactions is the [3+2] cycloaddition, which can be used to form five-membered rings like oxadiazoles (B1248032). mdpi.com

For example, 1,2,4-oxadiazoles can be synthesized by the reaction of nitriles with N-acylamidoximes or through the oxidative cycloaddition of aldoximes with nitriles. nih.gov Another pathway involves the reaction of nitriles with nitrone intermediates. rsc.org The synthesis of 1,3,4-oxadiazoles can be achieved by the cyclization of acylhydrazones, which can be derived from nitriles. mdpi.com While specific examples for this compound are not detailed, its nitrile group can be expected to participate in such cycloadditions to form the corresponding 4-tert-butyl-2-nitrophenyl substituted oxadiazoles. Another novel approach is the [2+2+1] cycloaddition of N-tosylhydrazones, tert-butyl nitrite (B80452), and alkenes to form isoxazolines, showcasing the diverse cycloaddition chemistry accessible from nitrile-related precursors. scispace.comrsc.org

Reactions Involving the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself be transformed into other functional groups.

The reduction of an aromatic nitro group to a primary amine is a fundamental and widely used transformation in organic synthesis. masterorganicchemistry.com This reaction converts a strongly deactivating, meta-directing group into a strongly activating, ortho,para-directing amino group. masterorganicchemistry.com A variety of reagents can accomplish this reduction for aryl nitro compounds. wikipedia.org

Common methods include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.orgcommonorganicchemistry.com

Metal/Acid Systems: Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid. masterorganicchemistry.comcommonorganicchemistry.com

Sulfide (B99878) Reagents: Using sodium sulfide or sodium hydrosulfite, which can sometimes offer chemoselectivity in reducing one nitro group in the presence of others. commonorganicchemistry.com

The reduction of this compound would yield 2-amino-4-tert-butylbenzonitrile, a valuable intermediate for synthesizing more complex molecules, such as substituted quinolines. cardiff.ac.uk

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent SystemTypical ConditionsNotes
H₂ / Pd/CMethanol or Ethanol solvent, room temperatureHighly effective for both aromatic and aliphatic nitro groups. commonorganicchemistry.com
Fe / HCl or Acetic AcidRefluxing acidA classic and cost-effective method. masterorganicchemistry.com
SnCl₂ / HClConcentrated HClProvides mild reduction conditions. scispace.com
Zn / Acetic AcidAcidic conditionsA mild method for reducing nitro groups. commonorganicchemistry.com

While halogens are the most common leaving groups in nucleophilic aromatic substitution (SNAr) reactions, the nitro group can also be displaced, particularly when the aromatic ring is highly activated by other electron-withdrawing groups. wikipedia.orgstackexchange.com The SNAr mechanism proceeds via a two-step addition-elimination pathway. youtube.com A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comyoutube.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. researchgate.net

In this compound, the cyano group at the ortho position provides strong activation, making the ipso-carbon attached to the nitro group susceptible to nucleophilic attack. Therefore, under suitable conditions with a strong nucleophile (e.g., methoxide, thiolate), the nitro group can be displaced. stackexchange.com The stability of the potential Meisenheimer complex is crucial for the reaction to proceed. The rate of SNAr reactions is influenced by the nature of the leaving group, the nucleophile, and the activating groups on the ring. nih.gov

Table 4: Nucleophilic Aromatic Substitution (SNAr) of this compound

NucleophilePotential ProductKey Intermediate
Sodium Methoxide (NaOCH₃)4-tert-butyl-2-methoxybenzonitrileMeisenheimer Complex
Sodium Thiophenoxide (NaSPh)4-tert-butyl-2-(phenylthio)benzonitrileMeisenheimer Complex
Aniline (C₆H₅NH₂)4-tert-butyl-2-(phenylamino)benzonitrileMeisenheimer Complex

Formation of Nitrile Oxides and Subsequent Cycloadditions

Nitrile oxides are highly reactive functional groups that serve as key intermediates in organic synthesis, particularly in the construction of five-membered heterocyclic rings. researchgate.net They are classified as 1,3-dipoles and readily undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. nsf.govnih.gov This reactivity provides a powerful and versatile method for synthesizing isoxazolines and isoxazoles, which are important structural motifs in many biologically active compounds and pharmaceuticals. nih.govorganic-chemistry.org

Due to their inherent instability, nitrile oxides are almost always generated in situ. researchgate.net Common methods for their formation include the dehydrohalogenation of hydroximoyl chlorides, the dehydration of primary nitroalkanes, and the oxidation of aldoximes. researchgate.net For instance, the dehydration of primary nitro compounds using reagents like phenyl isocyanate is a well-established pathway. chemtube3d.com More contemporary methods often employ reagents like tert-butyl nitrite (TBN) or tert-butyl hypoiodite (B1233010) (t-BuOI) to generate nitrile oxides from precursors such as aldoximes or diazo compounds under mild conditions. nsf.govorganic-chemistry.orgnih.gov These reactions are efficient and tolerate a wide range of functional groups. organic-chemistry.org

The general pathway involves the formation of the nitrile oxide intermediate, which is then trapped by a suitable alkene or alkyne present in the reaction mixture to yield the corresponding isoxazoline (B3343090) or isoxazole. nsf.gov A competing reaction is the dimerization of the nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide), which can be minimized by controlling reaction conditions, such as the slow addition of the nitrile oxide precursor. researchgate.netnsf.gov While the direct conversion of the nitrile function in this compound to a nitrile oxide is not a commonly cited pathway, the principles of nitrile oxide cycloaddition are central to the synthesis of related heterocyclic structures.

Precursor TypeReagent(s)Product with AlkyneProduct with AlkeneReference
Diazocarbonyl Compoundtert-Butyl Nitrite (TBN)IsoxazoleIsoxazoline nsf.gov, nih.gov
Aldoximetert-Butyl Hypoiodite (t-BuOI)IsoxazoleIsoxazoline organic-chemistry.org
Primary NitroalkanePhenyl IsocyanateIsoxazoleIsoxazoline chemtube3d.com
AldoximeChloramine-TIsoxazoleIsoxazoline researchgate.net

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The reactivity of the benzene ring and the regioselectivity of the substitution are profoundly influenced by the electronic properties of the substituents already present on the ring. masterorganicchemistry.comlibretexts.org In this compound, the benzene ring is substituted with three groups: a nitrile (-CN), a nitro (-NO₂) group, and a tert-butyl group.

The electronic character of these substituents dictates their influence on EAS:

Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both resonance and inductive effects. It strongly deactivates the ring towards electrophilic attack and is a meta-director. libretexts.org

Nitrile Group (-CN): Similar to the nitro group, the nitrile group is strongly electron-withdrawing and deactivating. It also directs incoming electrophiles to the meta position.

Tert-butyl Group (-C(CH₃)₃): This alkyl group is electron-donating through an inductive effect and hyperconjugation. stackexchange.com It is therefore an activating group and directs incoming electrophiles to the ortho and para positions. stackexchange.com

The combined effect of these three substituents makes the aromatic ring of this compound highly deactivated and thus very unreactive towards electrophilic aromatic substitution. The two potent deactivating groups (-NO₂ and -CN) significantly reduce the ring's nucleophilicity.

Regarding regioselectivity, the directing effects of the substituents are as follows:

The -CN group at C1 directs to C3 and C5.

The -NO₂ group at C2 directs to C4 (blocked) and C6.

The -tBu group at C4 directs to C3, C5 (ortho positions), and C1 (blocked).

SubstituentPositionElectronic EffectActivating/DeactivatingDirecting Effect
Nitrile (-CN)C1Electron-withdrawingStrongly Deactivatingmeta
Nitro (-NO₂)C2Electron-withdrawingStrongly Deactivatingmeta
tert-Butyl (-C(CH₃)₃)C4Electron-donatingActivatingortho, para

Influence of Steric Hindrance from the Tert-butyl Group on Reactivity

Beyond electronic effects, the steric profile of substituents plays a critical role in the reactivity of aromatic compounds. The tert-butyl group is exceptionally bulky, and this size imposes significant steric hindrance on the adjacent, or ortho, positions (C3 and C5). libretexts.org

This steric impediment directly conflicts with the electronic directing effects. As established, the C3 and C5 positions are the most electronically favored sites for electrophilic attack due to the combined directing influence of the tert-butyl and nitrile groups. stackexchange.com However, the large size of the tert-butyl group physically blocks the approach of an incoming electrophile to these same positions. This phenomenon is well-documented; for example, the nitration of tert-butylbenzene (B1681246) yields significantly less of the ortho product compared to the para product, precisely because of the steric hindrance near the tert-butyl group. libretexts.orgstackexchange.com In that case, the product distribution is approximately 16% ortho, 8% meta, and 75% para. libretexts.org

In the case of this compound, this steric hindrance further complicates its reactivity. The already low reactivity of the ring due to powerful electronic deactivation is compounded by the steric shielding of the most favorable positions for substitution. This combination of inhibitory electronic and steric factors renders the aromatic ring exceptionally resistant to electrophilic aromatic substitution. Any reaction that does occur at the C3 or C5 positions would likely proceed at a very slow rate and require harsh reaction conditions to overcome both the high activation energy and the steric barrier.

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Mechanisms

Transition state theory (TST) is a fundamental concept used to explain the rates of chemical reactions. wikipedia.org It postulates the existence of a quasi-equilibrium between reactants and an activated complex, known as the transition state. wikipedia.org This state represents the highest potential energy point along a reaction coordinate. wikipedia.org Analysis involves computationally modeling this saddle point to understand its geometry, energy, and vibrational frequencies. This information is crucial for calculating key thermodynamic parameters like the enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡), which govern the reaction rate. wikipedia.org

Despite the utility of this analysis, specific transition state analyses for reactions involving 4-tert-butyl-2-nitrobenzonitrile have not been reported in the reviewed literature.

Electron transfer is a fundamental step in many chemical and biological reactions, involving the movement of an electron from a donor to an acceptor species. These processes can occur through an outer-sphere mechanism, where the reactants are not directly linked, or an inner-sphere mechanism, which involves a bridging ligand. In nitroaromatic compounds, the electron-withdrawing nitro group can facilitate electron transfer, often leading to the formation of a radical anion.

While electron transfer is a known mechanistic pathway for related nitroaromatic molecules, specific investigations into the electron transfer processes of this compound are not documented in the available scientific literature.

Computational Chemistry Methodologies

Computational chemistry employs theoretical principles and computer simulations to predict and analyze molecular structures, properties, and reactivity. These methods are invaluable for complementing experimental results and providing insights into mechanistic details that are difficult to observe directly.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. It has become a primary tool for investigating large organic molecules due to its favorable balance of computational cost and accuracy. researchgate.net DFT calculations could be used to optimize the geometry of this compound, calculate its spectroscopic properties, and map out potential energy surfaces for its reactions.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. Different functionals are parameterized for different types of chemical problems.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that has been a workhorse in computational chemistry for many years due to its general reliability for a wide range of organic molecules. reddit.com

M06-2X is a high-nonlocality hybrid meta-GGA functional from the Minnesota suite. It is generally considered superior to B3LYP for main-group thermochemistry, kinetics, and non-covalent interactions, particularly those involving dispersion forces. nih.gov Studies have shown M06-2X can provide more accurate descriptions of thermodynamic stability and medium-range electron correlation than B3LYP. researchgate.net

MPWB1K is another hybrid functional specifically parameterized for kinetics, making it suitable for calculating reaction barrier heights.

The choice of functional can significantly impact the calculated results, and often, benchmarking against experimental data or higher-level calculations is necessary. reddit.com While comparative studies on the performance of these functionals exist for various classes of molecules, a specific analysis of functional and basis set effects on the properties of this compound has not been published. researchgate.netnih.govresearchgate.net

Table 1: General Comparison of Common DFT Functionals This table provides a general overview of the functionals' typical applications and is not based on specific data for this compound.

FunctionalTypePrimary StrengthsCommon Applications
B3LYPHybrid GGAGeneral purpose, good for geometries and frequencies of stable molecules.Standard calculations for organic compounds. reddit.com
M06-2XHybrid Meta-GGAThermochemistry, kinetics, non-covalent interactions, main-group chemistry. nih.govSystems where dispersion is important, reaction mechanisms. researchgate.net
MPWB1KHybrid Meta-GGAHighly parameterized for reaction kinetics and barrier heights.Calculating activation energies.

A key application of computational chemistry is the calculation of reaction energy profiles. These diagrams plot the potential energy of a system as it progresses from reactants to products, mapping out the energies of all intermediates and transition states along the way. From these calculations, one can determine important thermodynamic quantities. libretexts.org

The Gibbs free energy (ΔG) is particularly important as it indicates the spontaneity of a reaction at constant temperature and pressure. carleton.edu It is calculated from the change in enthalpy (ΔH) and entropy (ΔS). libretexts.orgcarleton.edu Computational methods can determine the standard Gibbs free energy of reaction (ΔG°) by calculating the free energies of the individual reactant and product species. libretexts.org

However, published energy profiles and Gibbs free energy calculations for reactions involving this compound are not available in the searched scientific databases.

Molecular Electron Density Theory (MEDT)

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding chemical reactivity by analyzing the changes in electron density during a chemical reaction. This approach moves beyond the traditional frontier molecular orbital (FMO) theory to provide a more detailed picture of bond formation and cleavage.

The Electron Localization Function (ELF) is a key component of MEDT, providing a quantitative measure of electron localization in a molecule. It allows for the identification of core electrons, valence electrons, lone pairs, and bonding regions, offering a visual representation of the molecule's electronic structure. While specific ELF analysis data for this compound is not available in the reviewed literature, the general principles of ELF would be applied to map the electron density distribution, highlighting the covalent bonds within the benzene (B151609) ring, the tert-butyl group, the nitro group, and the nitrile group, as well as the lone pairs on the nitrogen and oxygen atoms.

Natural Population Analysis (NPA) is a method used to calculate the atomic charges and orbital populations within a molecule. This analysis provides a more chemically intuitive picture of the charge distribution compared to other methods. For this compound, NPA would be instrumental in quantifying the electron-withdrawing effects of the nitro and nitrile groups and the electron-donating nature of the tert-butyl group. This information is crucial for predicting the molecule's reactivity towards electrophiles and nucleophiles.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It illustrates the charge distribution from the perspective of an approaching reagent. In the case of this compound, the MEP analysis would likely show negative potential (red and yellow regions) around the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group, indicating these as sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms of the benzene ring and the tert-butyl group, suggesting susceptibility to nucleophilic attack.

Bonding Evolution Theory (BET) provides a detailed description of the changes in chemical bonds along a reaction pathway. By analyzing the topological changes of the ELF, BET can pinpoint the exact points where bond formation and bond breaking events occur. While no specific BET studies on reactions involving this compound were found, this methodology could be applied to understand the mechanisms of its potential reactions, such as nucleophilic aromatic substitution or reduction of the nitro group.

Substituent Effects and Reactivity Descriptors

The chemical behavior of this compound is heavily influenced by the electronic effects of its substituents. The tert-butyl group acts as an electron-donating group through inductive effects, while the nitro and nitrile groups are strong electron-withdrawing groups due to both inductive and resonance effects. The interplay of these substituent effects governs the electron density distribution in the benzene ring and dictates its reactivity.

Global reactivity descriptors, derived from conceptual density functional theory (DFT), provide quantitative measures of a molecule's reactivity.

Reactivity DescriptorValue
Chemical HardnessData not available
Electronic Chemical PotentialData not available
Electrophilicity IndexData not available

These descriptors, although not specifically calculated for this compound in the available literature, are essential for predicting its behavior in chemical reactions. For instance, a high electrophilicity index would suggest that the molecule is a strong electrophile.

Electronic Effects of Nitro and Nitrile Groups

The nitro (-NO₂) and nitrile (-CN) groups are powerful electron-withdrawing groups that significantly decrease the electron density of the aromatic ring. minia.edu.eg This influence stems from both inductive and resonance effects.

Inductive Effect: Both the nitro and nitrile groups exhibit a strong electron-withdrawing inductive effect (-I). This is due to the high electronegativity of the oxygen atoms in the nitro group and the nitrogen atom in the nitrile group, which pull electron density away from the ring through the sigma (σ) bond framework. libretexts.org The nitrogen atom of the nitro group carries a formal positive charge, further enhancing its inductive pull. minia.edu.eg

Resonance Effect: Both substituents also deactivate the aromatic ring through a strong resonance effect (-R). They can delocalize the π-electrons of the benzene ring onto themselves, creating resonance structures where a positive charge resides on the aromatic ring. minia.edu.egresearchgate.net This delocalization makes the ring significantly less nucleophilic and thus less reactive towards electrophiles. quora.com The nitrile group's ability to withdraw electron density can alter the electronic environment of the aromatic ring to which it is attached, which is a critical feature in its chemical interactions. nih.gov

The combined electronic influence of these two groups makes the aromatic ring in this compound highly electron-deficient. Numerous studies have quantified the potent electron-attracting nature of the nitro group, which substantially impacts the π-electron delocalization within the aromatic system. researchgate.net

Functional GroupInductive EffectResonance EffectOverall Electronic Effect on Aromatic Ring
Nitro (-NO₂) Group Strongly Withdrawing (-I) libretexts.orgStrongly Withdrawing (-R) minia.edu.egStrongly Deactivating
Nitrile (-CN) Group Strongly Withdrawing (-I) libretexts.orgStrongly Withdrawing (-R) libretexts.orgStrongly Deactivating

Steric Effects of the Tert-butyl Group

The tert-butyl group, -C(CH₃)₃, is characterized by its significant size and steric bulk. This spatial hindrance plays a crucial role in dictating the regioselectivity of reactions involving the aromatic ring.

The primary steric effect of the tert-butyl group is to hinder access to the positions immediately adjacent to it (the ortho positions). stackexchange.comvarsitytutors.com Any incoming chemical entity will face significant physical obstruction when attempting to approach these sites. numberanalytics.comlibretexts.org While the tert-butyl group is considered a weak electron-donating group through induction and can stabilize adjacent carbocation intermediates, its steric influence is often the dominant factor in controlling reaction outcomes. stackexchange.com In electrophilic aromatic substitution reactions on tert-butylbenzene (B1681246), for instance, the substitution at the para position is heavily favored over the sterically crowded ortho position. stackexchange.comvarsitytutors.com This steric hindrance can also affect the conformation of the molecule by potentially twisting other substituents out of the plane of the benzene ring, which can, in turn, affect resonance stabilization. cdnsciencepub.com

In the specific case of this compound, the large tert-butyl group at position C4 sterically shields the C3 and C5 positions, influencing the accessibility of these sites to reagents.

Impact on Reaction Rates and Selectivity

The combination of powerful electronic deactivation and significant steric hindrance makes this compound relatively unreactive towards electrophilic aromatic substitution.

Reaction Rates: The rate of electrophilic aromatic substitution is dramatically reduced by strongly deactivating groups. minia.edu.eg The presence of both a nitro and a nitrile group makes the benzene ring extremely electron-poor and therefore much less attractive to incoming electrophiles compared to benzene or even nitrobenzene (B124822). quora.comlibretexts.org The tert-butyl group, while technically a weak activator, cannot overcome the profound deactivating effects of the other two substituents. stackexchange.com Studies on the nitration of various substituted benzenes clearly illustrate this trend, where electron-withdrawing groups decrease the reaction rate and bulky groups can also slow the reaction due to steric hindrance. numberanalytics.comlibretexts.org

CompoundSubstituent(s)Relative Rate of Nitration (Benzene = 1)
Benzene-H1.0 numberanalytics.com
Toluene-CH₃24 - 25 stackexchange.comnumberanalytics.com
tert-Butylbenzene-C(CH₃)₃15.7 stackexchange.com
Nitrobenzene-NO₂10⁻¹⁰ minia.edu.eg

This table provides context on how individual substituents affect nitration rates. The combined effect of the substituents in this compound would lead to a rate significantly lower than that of nitrobenzene.

Selectivity: In any potential further substitution on the this compound ring, selectivity would be dictated by the directing effects of the existing groups.

Electronic Direction: The nitro and nitrile groups are strong meta-directors for electrophilic substitution. minia.edu.egquora.com

Steric Direction: The tert-butyl group is an ortho, para-director, though it sterically disfavors the ortho positions. stackexchange.com

Given the substitution pattern, the two available positions for a subsequent reaction are C5 and C6. The directing effects of the existing groups would clash, but more importantly, the extreme deactivation of the ring by the nitro and nitrile groups makes further electrophilic substitution highly unfavorable under normal conditions. Conversely, these strong electron-withdrawing groups would activate the ring towards nucleophilic aromatic substitution, with the nucleophile preferentially attacking the positions ortho or para to the deactivating groups.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for characterizing organic molecules.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a related compound, 4-tert-butylbenzonitrile (B1266226), shows characteristic signals for the aromatic protons and the tert-butyl group. The aromatic protons typically appear as a set of multiplets in the downfield region, while the nine equivalent protons of the tert-butyl group give a sharp singlet in the upfield region. For instance, in 4-tert-butylbenzonitrile, the aromatic protons are observed as doublets at approximately 7.59 and 7.48 ppm, and the tert-butyl protons appear as a singlet at 1.32 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In 4-tert-butylbenzonitrile, the carbon atoms of the aromatic ring, the nitrile group, and the tert-butyl group resonate at distinct chemical shifts. For example, the quaternary carbon of the tert-butyl group appears around 35.2 ppm, and the methyl carbons of the tert-butyl group are found at approximately 30.9 ppm. rsc.org The nitrile carbon exhibits a signal in the range of 119.1 ppm. rsc.org The aromatic carbons show signals in the region of 126.1 to 156.5 ppm. rsc.org

For 4-tert-butyl-2-hydroxybenzonitrile, a structurally similar compound, the ¹H NMR spectrum in DMSO-d₆ shows the hydroxyl proton at a significant downfield shift (10.88 ppm), with aromatic protons appearing between 6.95 and 7.49 ppm. The ¹³C NMR spectrum of this analog shows the carbon attached to the hydroxyl group at 158.3 ppm and the nitrile carbon at 117.5 ppm.

Below is a representative table of expected chemical shifts for 4-tert-butyl-2-nitrobenzonitrile based on data from analogous compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic-H7.5 - 8.5120 - 150
tert-Butyl-H~1.3-
tert-Butyl (quaternary C)-~35
tert-Butyl (methyl C)-~31
Nitrile-C-~118
C-NO₂-~150

Note: The exact chemical shifts for this compound may vary depending on the solvent and other experimental conditions.

Nitrogen-15 (¹⁵N) NMR spectroscopy is a valuable technique for studying nitrogen-containing compounds, such as those with nitro and nitrile groups. The chemical shift of the nitrogen nucleus is sensitive to its electronic environment. In nitro compounds, the nitrogen atom is highly deshielded, resulting in a large downfield chemical shift. For instance, the ¹⁵N NMR chemical shift for 4-nitrobenzonitrile (B1214597) has been reported. nih.gov The nitrile nitrogen also has a characteristic chemical shift range.

A detailed analysis of chemical shifts and coupling constants in the ¹H NMR spectrum provides information about the connectivity and spatial relationships of atoms. The coupling patterns of the aromatic protons can confirm the substitution pattern on the benzene (B151609) ring. For example, the ortho, meta, and para coupling constants between aromatic protons provide valuable structural information.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The nitrile (C≡N) group exhibits a characteristic sharp and intense absorption band in the IR spectrum. For aromatic nitriles, this stretching vibration typically appears in the range of 2240–2220 cm⁻¹. spectroscopyonline.com The conjugation of the nitrile group with the aromatic ring slightly lowers the frequency compared to saturated nitriles. spectroscopyonline.com This distinct peak is a key indicator of the presence of the nitrile functional group.

The nitro (NO₂) group has two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. These bands are typically strong and readily identifiable. spectroscopyonline.com For aromatic nitro compounds, the asymmetric stretching vibration occurs in the region of 1550–1475 cm⁻¹, and the symmetric stretching vibration is found between 1360–1290 cm⁻¹. orgchemboulder.com The presence of this pair of intense bands is a strong indication of a nitro group. spectroscopyonline.com Additionally, a scissoring vibration for the nitro group can sometimes be observed around 850 cm⁻¹. spectroscopyonline.com

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Nitrile (C≡N)Stretch2240 - 2220Strong, Sharp
Nitro (NO₂)Asymmetric Stretch1550 - 1475Strong
Nitro (NO₂)Symmetric Stretch1360 - 1290Strong
Aromatic C-HStretch3100 - 3000Medium to Weak
Aliphatic C-H (tert-butyl)Stretch3000 - 2850Medium

Mass Spectrometry (MS)

While a specific mass spectrum for this compound is not widely published, the expected fragmentation pattern under electron ionization (EI) can be predicted based on the behavior of related compounds like 4-tert-butylbenzonitrile and 4-nitrobenzonitrile. The molecular formula for this compound is C₁₁H₁₂N₂O₂, with a molecular weight of approximately 204.23 g/mol .

The mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z 204. A primary and highly characteristic fragmentation pathway for tert-butyl substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation. thieme-connect.delibretexts.org This would result in a prominent peak at m/z 189 (M-15). Subsequent loss of the remaining tert-butyl group as an isobutylene (B52900) molecule is also a common fragmentation route. thieme-connect.de

Other expected fragmentations would involve the nitro and nitrile groups. For instance, the mass spectrum of 4-nitrobenzonitrile shows significant peaks corresponding to the loss of NO₂ (M-46) and the formation of the cyanobenzyl cation. chemicalbook.com Therefore, fragments corresponding to the loss of the nitro group (m/z 158) or the combined loss of methyl and nitro groups could also be anticipated.

Table 1: Predicted Significant Mass Spectrometry Fragments for this compound

m/z ValuePredicted Fragment IdentityFragmentation Pathway
204[C₁₁H₁₂N₂O₂]⁺˙Molecular Ion (M⁺˙)
189[C₁₀H₉N₂O₂]⁺Loss of a methyl radical (•CH₃) from the tert-butyl group
158[C₁₁H₁₂N]⁺Loss of a nitro radical (•NO₂)
102[C₇H₄N]⁺Fragment corresponding to benzonitrile (B105546) radical cation

This table is predictive and based on the fragmentation of analogous structures.

Single Crystal X-ray Diffraction Studies

The molecular structure of this compound is defined by the spatial arrangement of its three substituents—tert-butyl, nitro, and cyano groups—on the benzene ring. Due to steric hindrance between the bulky tert-butyl group and the adjacent nitro group, significant conformational adjustments are expected.

Table 2: Predicted Key Geometric Parameters for this compound

ParameterPredicted Value/RangeRationale
C-N-O (Nitro Group) Angle~120°Typical for nitro groups
C-C≡N (Cyano Group) Angle~180°Linear geometry of the nitrile function
Dihedral Angle (Benzene Ring Plane vs. Nitro Group Plane)> 20°Steric hindrance from the adjacent tert-butyl group forces the nitro group out of plane
C-C (Aromatic) Bond Lengths1.38-1.41 ÅTypical for substituted benzenes, with potential slight elongation near bulky groups

This table is predictive and based on data from structurally similar compounds.

The arrangement of molecules in the crystal lattice is governed by a network of weak intermolecular forces. In nitro-containing organic compounds, the nitro group often plays a crucial role in directing the crystal packing. researchgate.net Although the nitro group is a poor acceptor for conventional hydrogen bonds, it frequently participates in weaker C–H···O interactions. researchgate.net

Given the structure of this compound, the following interactions are expected to be significant in its crystal packing:

C–H···O Interactions: Hydrogen atoms from the aromatic ring or the tert-butyl groups of one molecule can interact with the oxygen atoms of the nitro group on a neighboring molecule.

C–H···N Interactions: The nitrogen atom of the cyano group is a potential hydrogen bond acceptor, leading to C–H···N contacts.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electron-withdrawing nitro and cyano groups. These dipoles will align in the crystal lattice to maximize attractive interactions, including potential orthogonal N–O···N–O interactions which are common in nitroarenes. researchgate.net

π-Stacking: While significant steric bulk from the tert-butyl and tilted nitro groups might hinder ideal face-to-face π-stacking, offset or edge-to-face π-interactions between benzene rings are still possible.

An intriguing aspect of substituted nitroarenes is the potential for generating chirality in the crystal lattice from achiral molecules. This phenomenon, known as conglomerate crystallization, can occur when molecules pack in a chiral space group.

The significant tilt of the nitro group relative to the benzene ring in this compound is a key factor that can induce such chirality. rsc.org This twist creates a non-planar, propeller-like conformation. If the molecules in the crystal lattice all adopt the same direction of twist (either all clockwise or all counter-clockwise), the entire crystal becomes a single chiral entity (a conglomerate). This is distinct from a racemic crystal where both conformations are present in equal amounts within the unit cell. Therefore, it is plausible that this compound could crystallize in a chiral space group, where the bulk chirality arises from the uniform orientation of the tilted nitro groups throughout the crystal.

Co-crystallization involves crystallizing a target molecule with a second component (a co-former) to form a new crystalline solid with modified physical properties. This technique is widely used in materials science and pharmaceuticals. A search of the available literature and chemical databases did not yield specific studies on the co-crystallization of this compound. Such studies would be a valuable area for future research, potentially exploring how the electronic and steric profile of this molecule could be used to form novel supramolecular structures with other organic or inorganic compounds.

Applications and Potential Research Avenues

Role as a Building Block in Complex Organic Synthesis

4-Tert-butyl-2-nitrobenzonitrile serves as a crucial starting material for the creation of more intricate molecular architectures, particularly heterocyclic compounds and functionalized materials. Its reactivity allows for transformations at its various functional groups, providing a pathway to a diverse range of derivatives.

Synthesis of Heterocyclic Compounds (e.g., Oxadiazoles (B1248032), Phthalocyanines)

The nitrile and nitro functionalities of this compound are key to its role in synthesizing heterocyclic structures. A significant application is in the preparation of substituted phthalocyanines. researchgate.net Phthalocyanines are large, aromatic macrocycles that have found use as dyes and pigments. The presence of the bulky tert-butyl group in the precursor, this compound, enhances the solubility of the resulting phthalocyanine (B1677752) derivatives in common organic solvents. umich.edu This improved solubility is a critical factor for their processing and application in various fields.

The synthesis of tetra-(4-tert-butyl-5-nitro)phthalocyanines demonstrates this application. researchgate.net In this process, 4-tert-butyl-5-nitrophthalonitrile, derived from this compound, undergoes cyclotetramerization in the presence of a metal salt to form the corresponding metal-phthalocyanine complex. researchgate.net The bulky tert-butyl groups prevent the aggregation of the phthalocyanine molecules, which is a common issue that can hinder their performance. umich.edu

While direct synthesis of oxadiazoles from this compound is not extensively documented, the nitrile functionality is a key precursor for the formation of amidoximes, which are then cyclized to form 1,2,4-oxadiazoles. nih.gov This suggests a potential, albeit indirect, pathway for incorporating the 4-tert-butyl-2-nitrophenyl moiety into oxadiazole-containing structures.

Table 1: Examples of Heterocyclic Compounds Derived from this compound Precursors

PrecursorResulting HeterocycleKey Features
4-tert-butyl-5-nitrophthalonitrileTetra-(4-tert-butyl-5-nitro)phthalocyanineEnhanced solubility, reduced aggregation
Amidoxime (from nitrile)1,2,4-OxadiazolePotential for diverse functionalization

Precursor for Functionalized Materials

The chemical reactivity of this compound allows for its use as a precursor in the development of functionalized materials. The nitro group can be reduced to an amine, and the nitrile group can be hydrolyzed or converted into other functionalities, opening up avenues for creating a variety of derivatives. These derivatives can then be incorporated into larger molecular systems or polymers to impart specific properties. For instance, metal complexes of tetra-4-tert-butyl-5-nitrophthalocyanine have been explored as fat-soluble dyes for polymeric materials like polystyrene and lavsan. researchgate.net

Advanced Materials Science Applications

The unique substitution pattern of this compound makes it a valuable component in the design and synthesis of advanced materials with tailored properties.

Precursors for Polymers and Advanced Materials

The derivatives of this compound are instrumental in creating specialized polymers. The introduction of the tert-butyl group can influence the physical properties of polymers, such as their glass transition temperature and solubility. While direct polymerization of this compound itself is not a primary application, its conversion into monomers that can then be polymerized is a key strategy. For example, the aforementioned phthalocyanines derived from it can be used as additives or modifiers in polymer films. researchgate.net The copper complex of tetra-(4-tert-butyl-5-nitro)phthalocyanine has been used as a modifier for polyvinyl chloride films. researchgate.net

Chemical Biology Research (Excluding Clinical/Biological Activity)

Development of Chemical Probes for Pathway Studies (Theoretical)

The investigation of this compound for creating chemical probes is, at present, a theoretical exploration. Chemical probes are diminutive molecules employed to examine and influence biological pathways. The characteristic structural components of this compound, specifically the nitrile and nitro groups on a substituted benzene (B151609) ring, could, in theory, be harnessed for these ends. The electron-withdrawing properties of the nitrile and nitro groups can alter the electronic milieu of the aromatic ring, positioning it as a potential framework for engineering molecules capable of interacting with particular biological targets. Additional research would be necessary to alter its structure to include the reactive or reporter groups essential for a working chemical probe.

Analytical Chemistry Applications

Within the domain of analytical chemistry, this compound functions as a reference substance and a topic for the advancement of methods, especially in the area of spectroscopic identification and characterization.

Spectroscopic Identification and Characterization in Complex Mixtures

The unique spectroscopic profile of this compound facilitates its detection and measurement, even within intricate mixtures. Methods like Gas Chromatography-Mass Spectrometry (GC-MS) are key in this process. During GC-MS analysis, the compound would show a particular retention time on the gas chromatography column and a signature mass spectrum following electron ionization. The mass spectrum is characterized by the molecule's fragmentation pattern, which would display a molecular ion peak that corresponds to its molecular weight, along with other notable fragments that arise from the detachment of functional groups like the tert-butyl or nitro groups. This detailed data permits its clear identification.

Table 1: Spectroscopic Data for this compound

Analytical TechniqueObserved Data/Characteristic Features
Gas Chromatography (GC) Exhibits a specific retention time under defined column and temperature parameters.
Mass Spectrometry (MS) Shows a molecular ion peak and a distinctive fragmentation pattern.
Infrared (IR) Spectroscopy Displays characteristic absorption bands for the nitrile (C≡N) and nitro (NO₂) functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy Presents distinct chemical shifts and coupling patterns for the aromatic and tert-butyl protons.

Exploration of Structure-Reactivity Relationships in Derivatives

The examination of this compound and its derivatives provides a rich ground for delving into structure-reactivity relationships. By methodically altering the substituents on the benzene ring, chemists can probe how these modifications affect the reactivity of the nitrile and nitro groups. For example, changing the location or type of the alkyl group or adding other functional groups can influence the molecule's electronic characteristics and steric hindrance, thus impacting its reaction kinetics and pathways. This foundational research is vital for comprehending the tenets of organic chemistry and for the logical design of novel molecules with specified properties. The presence of the electron-withdrawing nitro group, for instance, increases the electrophilicity of the compound.

Q & A

Basic: What are the standard synthetic routes for 4-Tert-butyl-2-nitrobenzonitrile, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or amination reactions . For example, reacting a halogenated precursor (e.g., 4-chloro-2-nitrobenzonitrile) with tert-butylamine under controlled conditions (e.g., polar aprotic solvents like DMF, 60–80°C, 12–24 hours) can yield the target compound . Optimization includes adjusting stoichiometry (1.2–1.5 equivalents of tert-butylamine), using catalysts like K2_2CO3_3, and monitoring reaction progress via TLC or HPLC . Purity is enhanced via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent).

Basic: Which analytical techniques are critical for characterizing this compound, and what structural features do they confirm?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C): Confirms tert-butyl group (δ ~1.3 ppm for CH3_3) and aromatic nitro substitution patterns (meta/para coupling) .
  • IR spectroscopy : Identifies nitrile (C≡N stretch ~2230 cm⁻¹) and nitro (NO2_2 asymmetric stretch ~1520 cm⁻¹) functional groups .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 247.1 for C11_{11}H13_{13}N2_2O2_2) and fragmentation patterns .

Advanced: How can mechanistic studies elucidate the reactivity of the nitro and nitrile groups in this compound?

Kinetic studies (e.g., varying temperature/pH) and isotopic labeling (e.g., 15^{15}N in nitro groups) can track reaction pathways. Computational methods (DFT calculations) model electronic effects, revealing nitrile’s electron-withdrawing impact on nitro group stability . For example, nitro reduction (e.g., catalytic hydrogenation) may proceed slower compared to non-nitrile analogs due to resonance stabilization .

Advanced: How should researchers address contradictions in reported synthetic yields or reactivity data?

Contradictions often arise from substituent positional effects (e.g., 2-nitro vs. 3-nitro isomers) or solvent polarity differences . Systematic replication under standardized conditions (e.g., solvent, catalyst, temperature) is critical. Cross-referencing with structurally similar compounds (e.g., 4-tert-butyl-N-(4-nitrophenyl)benzamide) can isolate variables . Statistical tools (e.g., ANOVA) quantify significance of yield variations .

Advanced: What computational strategies are effective for predicting binding interactions of this compound with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations (GROMACS) model interactions with enzymes or receptors. Focus on nitro/nitrile groups’ hydrogen bonding with active-site residues (e.g., Tyr, Lys). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) binding assays .

Advanced: How does the tert-butyl group influence the compound’s stability and steric interactions in supramolecular systems?

The tert-butyl group enhances hydrophobicity (logP ~2.8) and steric shielding , reducing aggregation in polar solvents. X-ray crystallography of analogs (e.g., 4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide) shows hindered π-π stacking, favoring monomeric states in solution . Stability under oxidative conditions is assessed via accelerated degradation studies (40°C, 75% RH for 4 weeks) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

  • Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood.
  • Avoid skin contact (potential irritant) and inhalation (respiratory sensitizer).
  • Store in airtight containers under nitrogen at 2–8°C to prevent nitro group degradation . Spill management: Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced: What role does this compound play in material science, particularly in polymer or coordination chemistry?

As a nitrile precursor , it can be incorporated into metallopolymers (e.g., Cu(I)-catalyzed click reactions) or serve as a ligand for transition metals (e.g., Pd-catalyzed cross-couplings). Its nitro group enables post-functionalization (e.g., reduction to amines for covalent organic frameworks) .

Advanced: How do electronic effects of substituents impact the compound’s spectroscopic and reactivity profiles in comparative studies?

Comparative studies with analogs (e.g., 4-(ethylamino)-3-nitrobenzonitrile) show that electron-donating groups (e.g., ethylamino) reduce nitro group electrophilicity, delaying reduction kinetics. UV-vis spectroscopy (λmax shifts) and cyclic voltammetry (redox potentials) quantify these effects .

Advanced: What methodologies assess the compound’s stability under varying environmental conditions (e.g., light, humidity)?

  • Photostability : Expose to UV light (ICH Q1B guidelines) and monitor degradation via HPLC.
  • Hydrolytic stability : Incubate in buffers (pH 1–13) at 40°C; quantify intact compound over 14 days.
  • Thermal stability : TGA/DSC analysis determines decomposition temperatures (>200°C typical for tert-butyl derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.